Enhanced Lipophilicity (XLogP3) of 3-Benzyl Derivative Compared to 3-Phenyl Analog
The 3-benzyl substitution in 3-Benzyl-5-chloro-1,2,4-thiadiazole results in a calculated lipophilicity (XLogP3 = 3.7) that is 1.1 log units higher than that of the 3-phenyl analog, 5-Chloro-3-phenyl-1,2,4-thiadiazole (XLogP3 = 2.6) [1][2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 5-Chloro-3-phenyl-1,2,4-thiadiazole (CAS 24255-23-0): XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = +1.1 (Target compound is 1.1 log units more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025.09.15 release) [1][2] |
Why This Matters
Higher lipophilicity is a critical parameter for CNS drug design, as it favors blood-brain barrier (BBB) penetration; the +1.1 log unit difference directly influences the compound's suitability for CNS-targeted applications.
- [1] PubChem. Compound Summary for CID 14763521: 3-Benzyl-5-chloro-1,2,4-thiadiazole. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 32262: 5-Chloro-3-phenyl-1,2,4-thiadiazole. National Center for Biotechnology Information (2026). View Source
